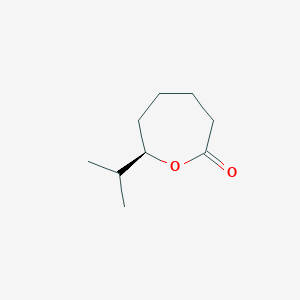

(1R,2S)-2-acetylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2S)-2-acetylcyclopropane-1-carboxylic acid, commonly known as ACPCA, is a cyclic amino acid that has been extensively studied in the field of biochemistry and pharmacology. ACPCA is a chiral compound, meaning it has two enantiomers that differ in their spatial arrangement of atoms. The (1R,2S)-enantiomer of ACPCA has been found to have several interesting properties that make it a useful tool in scientific research.

Mechanism Of Action

The mechanism of action of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA involves its binding to the active site of pyridoxal 5'-phosphate-dependent aminotransferases. This binding inhibits the enzyme's ability to transfer amino groups from one molecule to another, leading to a disruption in several important metabolic pathways. This disruption can have both positive and negative effects, depending on the specific physiological context.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA are complex and depend on several factors, including the concentration of the compound, the specific metabolic pathway being affected, and the overall physiological state of the organism. In general, ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA has been found to have both inhibitory and stimulatory effects on various metabolic pathways, making it a useful tool for studying the regulation of these pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA in lab experiments is its high potency and specificity for pyridoxal 5'-phosphate-dependent aminotransferases. This makes it a useful tool for studying the regulation of these enzymes and their associated metabolic pathways. However, one of the main limitations of using ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA. One area of interest is the development of more specific and potent inhibitors of pyridoxal 5'-phosphate-dependent aminotransferases, which could have important therapeutic applications. Another area of interest is the study of the physiological and biochemical effects of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA in different organisms and under different physiological conditions, which could provide important insights into the regulation of metabolic pathways. Additionally, the development of new synthesis methods for ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA could make it more widely available for research purposes.

Synthesis Methods

The synthesis of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA can be achieved through several methods, including enzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-based methods. One of the most common methods involves the use of chiral auxiliaries, such as (S)-phenylalanine, to control the stereochemistry of the final product. This method has been found to be highly efficient and can yield ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA with high enantiomeric purity.

Scientific Research Applications

((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA has been extensively studied for its potential pharmacological applications. It has been found to be a potent inhibitor of the enzyme pyridoxal 5'-phosphate-dependent aminotransferases, which are involved in several important metabolic pathways. This inhibition has been found to have potential therapeutic applications in the treatment of cancer, epilepsy, and other neurological disorders.

properties

CAS RN |

178033-28-8 |

|---|---|

Product Name |

(1R,2S)-2-acetylcyclopropane-1-carboxylic acid |

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(1R,2S)-2-acetylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H8O3/c1-3(7)4-2-5(4)6(8)9/h4-5H,2H2,1H3,(H,8,9)/t4-,5-/m1/s1 |

InChI Key |

HYILWFYAUMCTTP-RFZPGFLSSA-N |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H]1C(=O)O |

SMILES |

CC(=O)C1CC1C(=O)O |

Canonical SMILES |

CC(=O)C1CC1C(=O)O |

synonyms |

Cyclopropanecarboxylic acid, 2-acetyl-, (1R-cis)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.